

# Application Notes and Protocols for $^{83}\text{Kr}$ MRI of Lung Tissue

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## Compound of Interest

Compound Name:	<i>krypton-83</i>
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## Introduction

Hyperpolarized **Krypton-83** ( $^{83}\text{Kr}$ ) Magnetic Resonance Imaging (MRI) is an emerging, non-invasive imaging modality that provides novel insights into the structure and function of the lungs. Unlike other hyperpolarized noble gases like  $^3\text{He}$  and  $^{129}\text{Xe}$ ,  $^{83}\text{Kr}$  possesses a nuclear spin of  $I = 9/2$ , which gives it a non-zero electric quadrupole moment. This unique property makes its relaxation sensitive to interactions with surrounding surfaces, offering a unique contrast mechanism known as Surface Quadrupolar Relaxation (SQUARE).[1][2] This sensitivity allows for the characterization of the lung's internal surfaces, such as the airways and alveoli, and has potential applications in diagnosing and monitoring pulmonary diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3]

These application notes provide a detailed protocol for performing  $^{83}\text{Kr}$  MRI of lung tissue, from gas hyperpolarization to image acquisition and analysis.

## Principle of $^{83}\text{Kr}$ MRI and SQUARE Contrast

The contrast in  $^{83}\text{Kr}$  MRI is fundamentally different from conventional proton MRI. The relaxation of the hyperpolarized  $^{83}\text{Kr}$  gas is dominated by quadrupolar interactions that occur when the krypton atoms interact with the surfaces of the lung tissue.[4] The rate of this relaxation is dependent on the surface-to-volume ratio and the chemical nature of the surface.[1][2] This phenomenon, termed SQUARE contrast, allows for the differentiation between

different lung compartments, such as the conducting airways and the gas-exchange regions of the parenchyma.<sup>[1]</sup> For instance, a higher surface-to-volume ratio, as found in the healthy alveolar space, leads to faster relaxation and a distinct signal compared to the larger airways.<sup>[2]</sup> Pathological changes that alter the lung microstructure, such as the alveolar degradation in emphysema, can be detected as changes in the <sup>83</sup>Kr T1 relaxation time.<sup>[2]</sup>

## Experimental Protocols

### Hyperpolarization of <sup>83</sup>Kr Gas

The first critical step is to enhance the nuclear spin polarization of the <sup>83</sup>Kr gas, a process known as hyperpolarization. This is typically achieved through spin-exchange optical pumping (SEOP).<sup>[4][5]</sup>

#### Materials:

- Isotopically enriched <sup>83</sup>Kr gas (e.g., 99.925%)<sup>[1]</sup>
- Rubidium (Rb) metal
- Buffer gases: Nitrogen (N<sub>2</sub>) and Helium (He)<sup>[5]</sup>
- High-power diode laser (tuned to the Rb D1 transition at 794.7 nm)
- Optical pumping cell (glass vessel)
- Gas handling and delivery system

#### Procedure:

- A mixture of <sup>83</sup>Kr, N<sub>2</sub>, and He gases is introduced into the optical pumping cell containing a small amount of Rb metal.
- The cell is heated to vaporize the rubidium.
- The high-power laser is used to optically pump the Rb vapor, creating a high degree of electron spin polarization in the Rb atoms.

- Through spin-exchange collisions, this polarization is transferred to the  $^{83}\text{Kr}$  nuclei, resulting in a hyperpolarized state.[4]
- The hyperpolarized  $^{83}\text{Kr}$  gas mixture is then extracted from the SEOP cell and prepared for delivery to the subject.[1] Recent advancements have focused on removing residual gases like  $\text{H}_2$  that can form during the SEOP process, to further purify the hyperpolarized  $^{83}\text{Kr}$ .[5]

## Animal/Tissue Preparation and Gas Delivery

This protocol is described for ex vivo imaging of excised lungs, which is a common approach in preclinical research.[1][2][6]

### Materials:

- Excised lung tissue (e.g., from rat or canine models)[4][6]
- Custom-designed ventilation chamber[6]
- Ventilator or syringe pump for gas delivery
- Tubing for gas transport

### Procedure:

- The excised lung is placed within a custom-designed ventilation chamber that fits inside the MRI scanner.[6]
- The hyperpolarized  $^{83}\text{Kr}$  gas mixture is administered to the lungs via inhalation, typically using a ventilator or a syringe pump to control the volume and timing of delivery.[6]
- The gas is held in the lungs for the duration of the MRI acquisition (a single breath-hold).

## $^{83}\text{Kr}$ MRI Acquisition

### MRI System:

- A high-field MRI scanner (e.g., 9.4 T) is often used for preclinical studies to achieve a higher signal-to-noise ratio (SNR).[1][4][6] However, imaging at lower field strengths (1.5 T and 3 T)

is also feasible.[4]

Pulse Sequence:

- A fast gradient-recalled echo (GRE) sequence, such as FLASH (Fast Low Angle Shot), is commonly employed for  $^{83}\text{Kr}$  MRI.[1]

Key Imaging Parameters:

- Flip Angle: A variable flip angle (VFA) approach can be used to optimize the signal.[1]
- Echo Time (TE): As short as possible to minimize signal loss due to T2\* decay.
- Repetition Time (TR): Kept short to acquire the image within a single breath-hold.
- Resolution: Voxel sizes on the order of  $0.80 \times 1.27 \times 3 \text{ mm}^3$  have been achieved in ex vivo rodent lungs.[1]

Procedure:

- A proton ( $^1\text{H}$ ) reference scan is typically acquired first to visualize the anatomy of the lungs and chest cavity.
- Immediately following the delivery of the hyperpolarized  $^{83}\text{Kr}$  gas, the  $^{83}\text{Kr}$  MRI scan is initiated.
- The acquisition is performed during a single breath-hold to minimize motion artifacts.

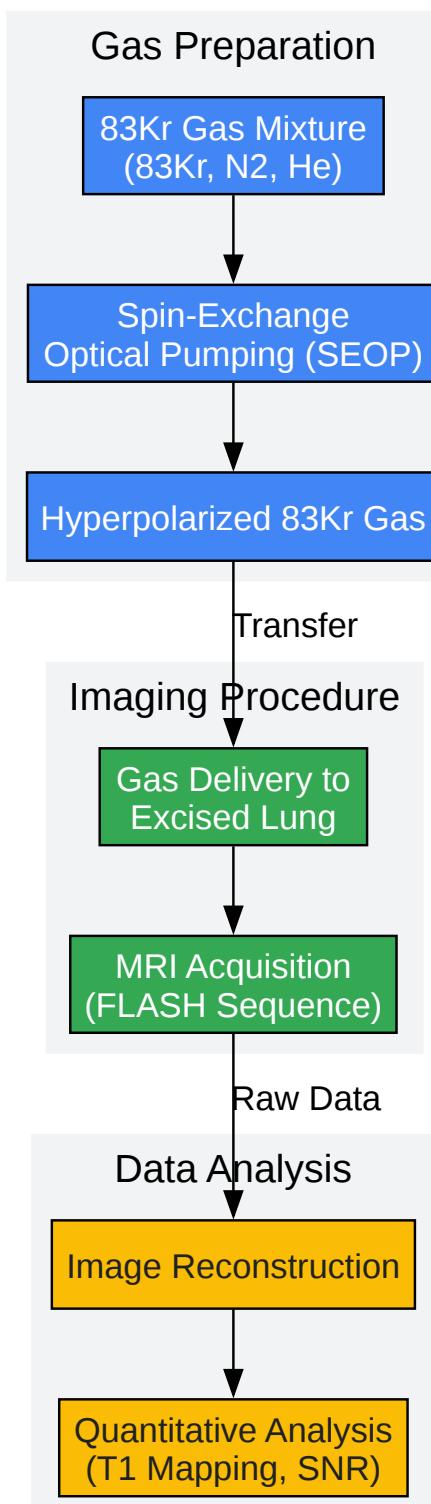
## Data Presentation

The quantitative data derived from  $^{83}\text{Kr}$  MRI studies are crucial for assessing lung structure and function. The following tables summarize typical parameters and findings from published research.

Parameter	Value	Animal Model	Magnetic Field	Reference
T <sub>1</sub> Relaxation				
Time (Parenchyma)	0.7 - 3.7 s	Rat (excised)	9.4 T	[6]
T <sub>1</sub> Relaxation				
Time (Main Bronchi)	Longer than parenchyma	Rat (excised)	9.4 T	[1]
T <sub>1</sub> Relaxation				
Time (Desiccated Lung)	5 s	Canine (excised)	1.5 T	[4]
T <sub>1</sub> Relaxation				
Time (Desiccated Lung)	7 s	Canine (excised)	3 T	[4]
Voxel Resolution	0.80 x 1.27 x 3 mm <sup>3</sup>	Rat (excised)	9.4 T	[1]
Signal-to-Noise Ratio (SNR)	~24 (slice selective)	Rat (excised)	9.4 T	[1]
Signal-to-Noise Ratio (SNR)	~51 (no slice selection)	Rat (excised)	9.4 T	[1]
Apparent <sup>83</sup> Kr				
Polarization (Papp)	~2%	[1]		

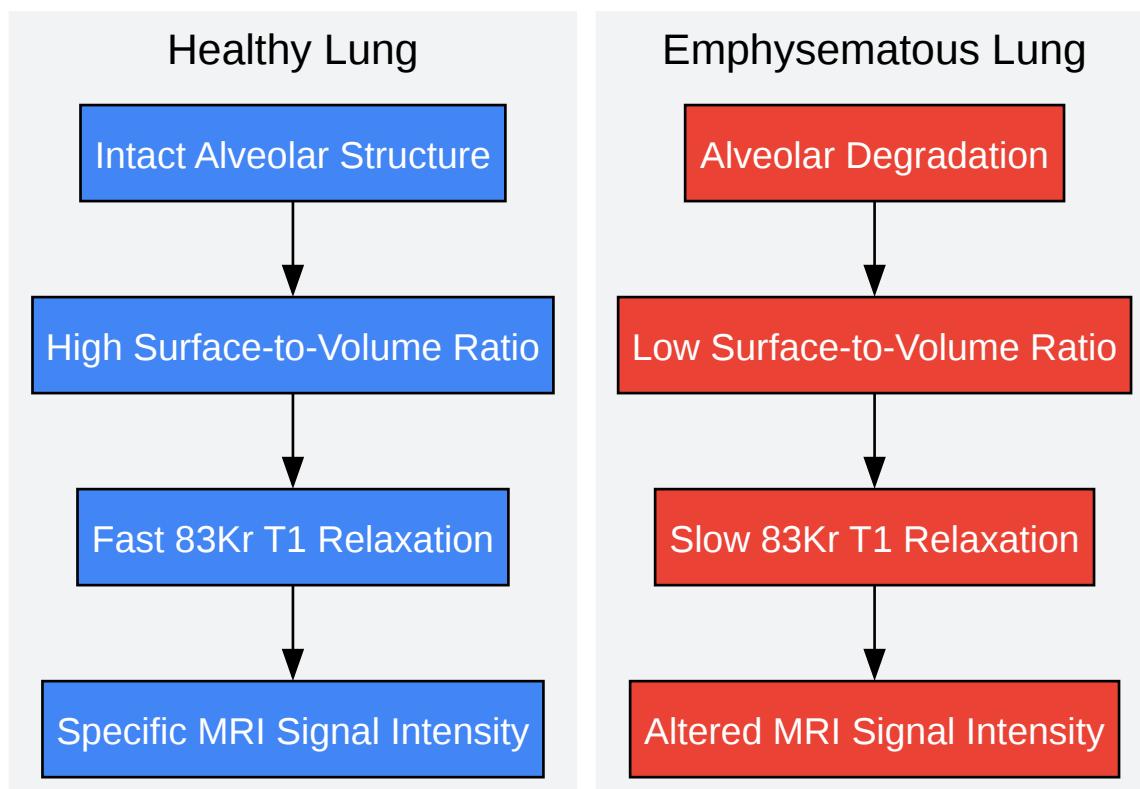
## Visualizations

### Experimental Workflow for <sup>83</sup>Kr MRI of Lung Tissue

Experimental Workflow for  $^{83}\text{Kr}$  MRI[Click to download full resolution via product page](#)Caption: Workflow for  $^{83}\text{Kr}$  MRI of lung tissue.

## Logical Relationship of SQUARE Contrast in Healthy vs. Diseased Lung

### SQUARE Contrast in Healthy vs. Emphysematous Lung



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Caption: SQUARE contrast mechanism in lung health and disease.

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